molecular formula C10H17N5O B13532015 4-((3-Aminopyrrolidin-1-yl)methyl)-1-methyl-1H-pyrazole-3-carboxamide

4-((3-Aminopyrrolidin-1-yl)methyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B13532015
M. Wt: 223.28 g/mol
InChI Key: HUEYTGWFVYRJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Aminopyrrolidin-1-yl)methyl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that features a pyrazole ring substituted with a carboxamide group and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Aminopyrrolidin-1-yl)methyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the carboxamide group and the pyrrolidine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((3-Aminopyrrolidin-1-yl)methyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-((3-Aminopyrrolidin-1-yl)methyl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3-Aminopyrrolidin-1-yl)methyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Pyrazole derivatives: Compounds with the pyrazole ring, such as 1-methyl-1H-pyrazole-3-carboxamide.

Uniqueness

4-((3-Aminopyrrolidin-1-yl)methyl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C10H17N5O

Molecular Weight

223.28 g/mol

IUPAC Name

4-[(3-aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C10H17N5O/c1-14-4-7(9(13-14)10(12)16)5-15-3-2-8(11)6-15/h4,8H,2-3,5-6,11H2,1H3,(H2,12,16)

InChI Key

HUEYTGWFVYRJTA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)N)CN2CCC(C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.